Cas no 1609401-09-3 (4-(2-chloroethyl)-2-methyl-1,3-thiazole hydrochloride)
4-(2-chloroethyl)-2-methyl-1,3-thiazole hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-(2-chloroethyl)-2-methyl-1,3-thiazole hydrochloride
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- MDL: MFCD26959447
- Inchi: 1S/C6H8ClNS.ClH/c1-5-8-6(2-3-7)4-9-5;/h4H,2-3H2,1H3;1H
- InChI Key: HHWKGEBESBSMAB-UHFFFAOYSA-N
- SMILES: C(C1=CSC(C)=N1)CCl.Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
4-(2-chloroethyl)-2-methyl-1,3-thiazole hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB266893-250 mg |
4-(2-Chloroethyl)-2-methyl-1,3-thiazole hydrochloride |
1609401-09-3 | 250mg |
€168.30 | 2023-06-22 | ||
| abcr | AB266893-1 g |
4-(2-Chloroethyl)-2-methyl-1,3-thiazole hydrochloride |
1609401-09-3 | 1g |
€230.10 | 2023-06-22 | ||
| abcr | AB266893-5 g |
4-(2-Chloroethyl)-2-methyl-1,3-thiazole hydrochloride |
1609401-09-3 | 5g |
€749.60 | 2023-06-22 | ||
| abcr | AB266893-10 g |
4-(2-Chloroethyl)-2-methyl-1,3-thiazole hydrochloride |
1609401-09-3 | 10g |
€1181.60 | 2023-06-22 | ||
| abcr | AB266893-250mg |
4-(2-Chloroethyl)-2-methyl-1,3-thiazole hydrochloride; . |
1609401-09-3 | 250mg |
€168.30 | 2024-04-19 | ||
| abcr | AB266893-1g |
4-(2-Chloroethyl)-2-methyl-1,3-thiazole hydrochloride, 95%; . |
1609401-09-3 | 95% | 1g |
€179.70 | 2025-04-20 | |
| abcr | AB266893-5g |
4-(2-Chloroethyl)-2-methyl-1,3-thiazole hydrochloride, 95%; . |
1609401-09-3 | 95% | 5g |
€552.30 | 2025-04-20 | |
| abcr | AB266893-10g |
4-(2-Chloroethyl)-2-methyl-1,3-thiazole hydrochloride, 95%; . |
1609401-09-3 | 95% | 10g |
€861.70 | 2025-04-20 | |
| eNovation Chemicals LLC | Y1254353-5g |
4-(2-chloroethyl)-2-methyl-1,3-thiazole hydrochloride |
1609401-09-3 | 95% | 5g |
$475 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1254353-1g |
4-(2-chloroethyl)-2-methyl-1,3-thiazole hydrochloride |
1609401-09-3 | 95% | 1g |
$165 | 2024-06-06 |
4-(2-chloroethyl)-2-methyl-1,3-thiazole hydrochloride Suppliers
4-(2-chloroethyl)-2-methyl-1,3-thiazole hydrochloride Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
Additional information on 4-(2-chloroethyl)-2-methyl-1,3-thiazole hydrochloride
Comprehensive Overview of 4-(2-chloroethyl)-2-methyl-1,3-thiazole hydrochloride (CAS No. 1609401-09-3)
4-(2-chloroethyl)-2-methyl-1,3-thiazole hydrochloride (CAS No. 1609401-09-3) is a specialized chemical compound that has garnered significant attention in pharmaceutical and agrochemical research. This thiazole derivative is characterized by its unique molecular structure, which includes a chloroethyl group and a methyl-substituted thiazole ring. Its hydrochloride salt form enhances solubility, making it a versatile intermediate in synthetic chemistry. Researchers are increasingly exploring its potential applications in drug discovery, particularly in the development of small-molecule therapeutics targeting metabolic disorders and infectious diseases.
The compound's CAS number 1609401-09-3 serves as a critical identifier in global chemical databases, ensuring precise tracking in regulatory and commercial contexts. Recent studies highlight its role as a building block for heterocyclic compounds, a class of molecules widely used in medicinal chemistry. With the growing demand for bioactive molecules, 4-(2-chloroethyl)-2-methyl-1,3-thiazole hydrochloride has emerged as a key candidate for optimizing drug efficacy and safety profiles. Its relevance is further amplified by trends in personalized medicine and green chemistry, where efficient synthesis routes are prioritized.
In the context of AI-driven drug design, this compound has been flagged in computational screenings for its molecular docking potential. Platforms like AlphaFold and virtual compound libraries frequently reference its structural attributes. Additionally, its mechanism of action in modulating enzyme activity aligns with current research on kinase inhibitors and GPCR targets—topics trending in biomedical literature. Environmental considerations also play a role; its degradation pathways are being studied to align with sustainable chemistry initiatives.
From an industrial perspective, 4-(2-chloroethyl)-2-methyl-1,3-thiazole hydrochloride is synthesized under controlled conditions to ensure high purity grades (>98%), meeting standards for GMP compliance. Its stability under varying pH conditions makes it suitable for formulation development, a hot topic in pharmaceutical manufacturing forums. FAQs in scientific communities often address its storage recommendations (e.g., inert atmospheres) and handling protocols, reflecting user concerns about compound integrity.
Emerging applications include its use in proteomics research and as a fluorescence probe precursor, leveraging its electron-rich thiazole core. These niches align with the rise of multi-omics technologies and diagnostic imaging, areas dominating scientific search queries. Furthermore, patent analyses reveal its inclusion in combinatorial chemistry libraries, underscoring its commercial value. As high-throughput screening gains traction, demand for such scaffold molecules is projected to grow.
To summarize, 4-(2-chloroethyl)-2-methyl-1,3-thiazole hydrochloride (CAS No. 1609401-09-3) represents a convergence of cutting-edge science and industrial utility. Its adaptability across drug development, material science, and analytical chemistry positions it as a compound of enduring relevance. Ongoing studies will likely uncover further innovations, solidifying its place in the chemical innovation landscape.
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